molecular formula C9H7BrN2OS B1413220 4-Bromo-1-benzothiophene-2-carbohydrazide CAS No. 1171927-39-1

4-Bromo-1-benzothiophene-2-carbohydrazide

Cat. No.: B1413220
CAS No.: 1171927-39-1
M. Wt: 271.14 g/mol
InChI Key: AFXJWZPGUHDBPO-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H7BrN2OS and a molecular weight of 271.14 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Safety and Hazards

The safety information for “4-Bromo-1-benzothiophene-2-carbohydrazide” includes several hazard statements: H302+H312+H332;H315;H319;H335. The precautionary statements include P280;P301+P312;P305+P351+P338 . These codes represent specific safety and hazard guidelines for handling the compound.

Preparation Methods

The synthesis of 4-Bromo-1-benzothiophene-2-carbohydrazide typically involves the bromination of benzothiophene followed by the introduction of a carbohydrazide group. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Bromo-1-benzothiophene-2-carbohydrazide can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-bromo-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXJWZPGUHDBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)NN)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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